Tarchonanthuslactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

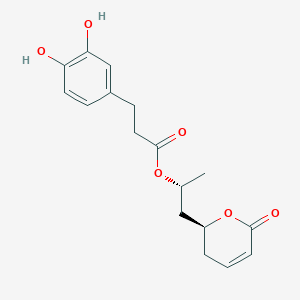

Tarchonanthuslactone, also known as this compound, is a useful research compound. Its molecular formula is C17H20O6 and its molecular weight is 320.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Diabetic Properties

Research has indicated that Tarchonanthuslactone exhibits a blood glucose-increasing effect in diabetic mouse models. Contrary to expectations based on its structural similarity to caffeic acid, which is known for its blood glucose-lowering properties, this compound demonstrated an acute and non-cumulative increase in blood glucose levels when administered to diabetic mice. This finding suggests that while it may not serve as an anti-diabetic agent, it could provide insights into the mechanisms of diabetes management and the design of new therapeutic agents .

Potential Anti-Cancer Activity

Preliminary studies have explored the potential of this compound in cancer therapy. Specifically, research indicates that it may induce apoptotic cell death in pancreatic cancer cells. The mechanism appears to involve the modulation of cellular pathways that lead to apoptosis, making this compound a candidate for further investigation as a chemotherapeutic agent .

Synthetic Applications

This compound serves as a valuable building block in synthetic organic chemistry due to its unique structural features. Its α,β-unsaturated δ-lactone motif allows for various transformations in synthetic pathways, particularly in the synthesis of chiral compounds.

Chiral Synthesis

The compound has been utilized in asymmetric synthesis processes, where it acts as a chiral precursor for synthesizing other biologically active compounds. For instance, researchers have successfully employed this compound in the synthesis of complex natural products and pharmaceuticals through enantioselective reactions .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Diabetes Research Study

In a controlled study involving diabetic Swiss mice, this compound was administered at a dosage of 3.0 mg/kg via intraperitoneal injection. Blood glucose levels were monitored over 90 minutes post-administration. The results indicated a significant increase in blood glucose levels at 90 minutes, suggesting its acute effect on glucose metabolism .

Cancer Cell Study

A preliminary investigation into this compound's effects on pancreatic cancer cells revealed that treatment led to increased rates of apoptosis compared to control groups. This study highlights the compound's potential as a lead candidate for developing new cancer therapies targeting apoptotic pathways .

Propriétés

Formule moléculaire |

C17H20O6 |

|---|---|

Poids moléculaire |

320.3 g/mol |

Nom IUPAC |

[(2R)-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]propan-2-yl] 3-(3,4-dihydroxyphenyl)propanoate |

InChI |

InChI=1S/C17H20O6/c1-11(9-13-3-2-4-16(20)23-13)22-17(21)8-6-12-5-7-14(18)15(19)10-12/h2,4-5,7,10-11,13,18-19H,3,6,8-9H2,1H3/t11-,13+/m1/s1 |

Clé InChI |

DEJPAJWPCTUPPL-YPMHNXCESA-N |

SMILES isomérique |

C[C@H](C[C@@H]1CC=CC(=O)O1)OC(=O)CCC2=CC(=C(C=C2)O)O |

SMILES canonique |

CC(CC1CC=CC(=O)O1)OC(=O)CCC2=CC(=C(C=C2)O)O |

Synonymes |

tarchonanthuslactone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.